

Application Notes and Protocols for SJ1008030 in MHH-CALL-4 Cells

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Compound of Interest

Compound Name: SJ1008030

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Introduction

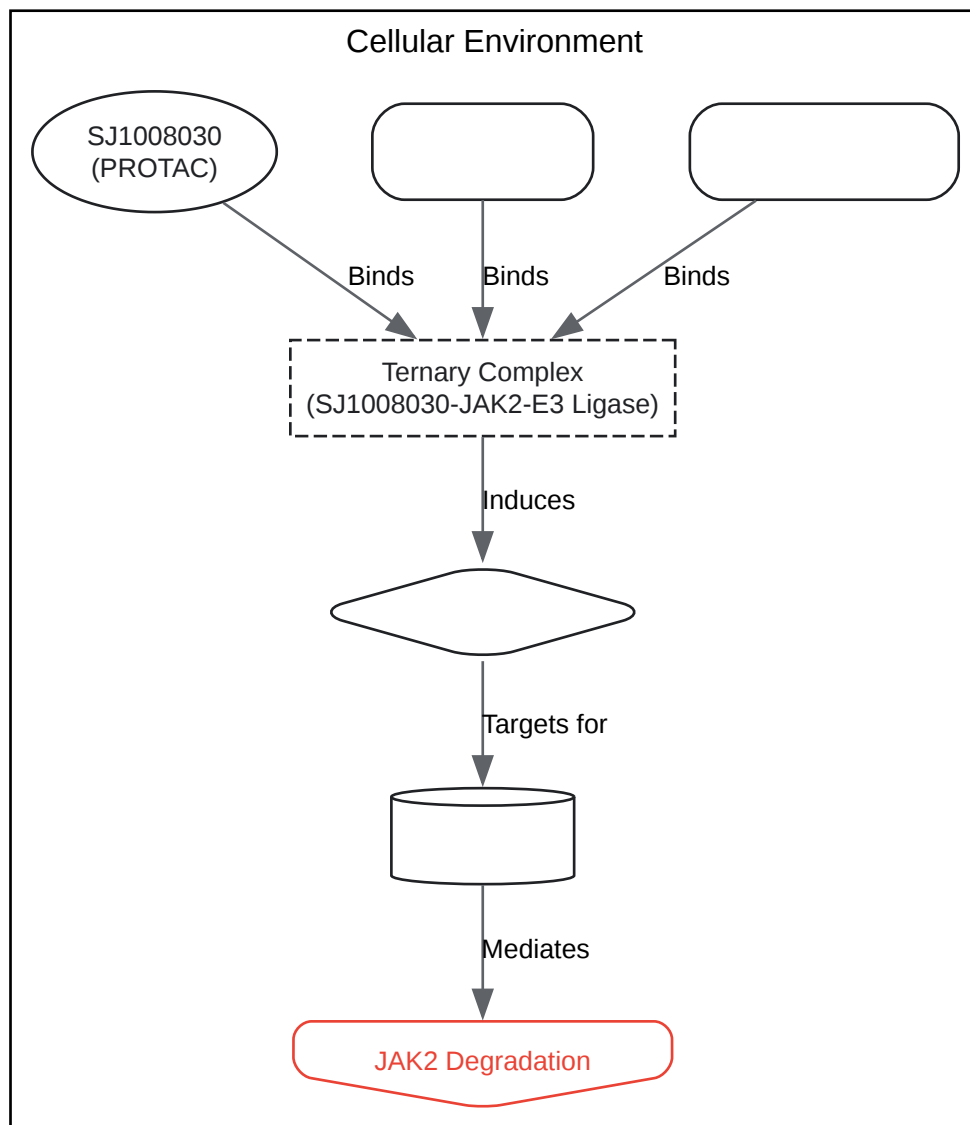
SJ1008030 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target Janus Kinase 2 (JAK2) for degradation. This molecule has demonstrated significant anti-leukemic activity, particularly in the context of CRLF2-rearranged acute lymphoblastic leukemia (ALL). The MHH-CALL-4 cell line, derived from a patient with B-cell precursor ALL, harbors a CRLF2 rearrangement and is characterized by constitutive activation of the JAK-STAT signaling pathway, making it a relevant model for studying the efficacy of JAK2-targeting therapeutics like **SJ1008030**.

These application notes provide a summary of the effects of **SJ1008030** on MHH-CALL-4 cells and detailed protocols for key experiments to assess its activity.

Mechanism of Action: PROTAC-mediated JAK2 Degradation

SJ1008030 functions as a heterobifunctional molecule. One end binds to JAK2, the protein of interest, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of JAK2, marking it for degradation by the proteasome. The degradation of JAK2 leads to the inhibition of the downstream JAK-STAT signaling pathway, which is crucial for the proliferation and survival of MHH-CALL-4 cells.

PROTAC (SJ1008030) Mechanism of Action

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Caption: PROTAC (**SJ1008030**) facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, JAK2.

Quantitative Data Summary

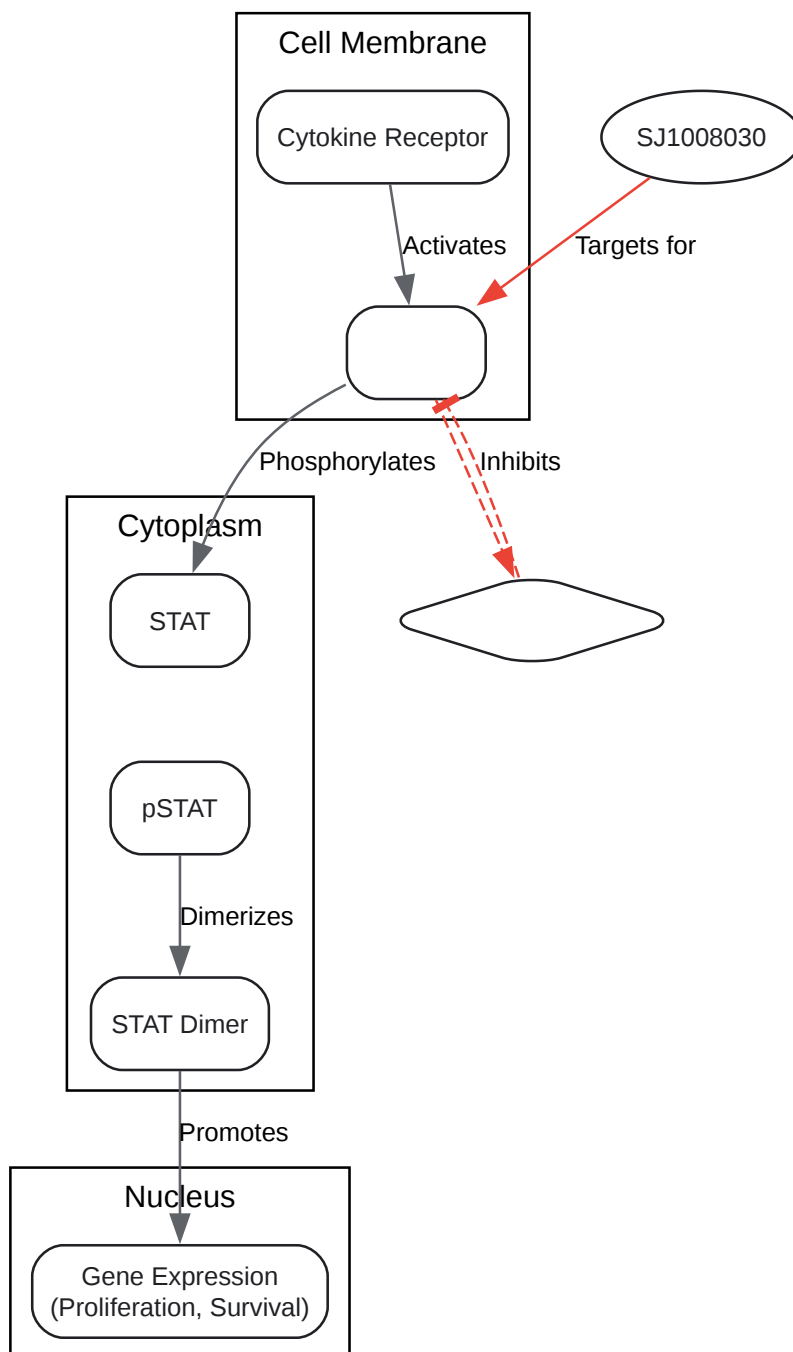
The following table summarizes the reported efficacy of **SJ1008030** in MHH-CALL-4 cells.

Parameter	Cell Line	Value	Reference
IC50 (Cell Growth Inhibition)	MHH-CALL-4	5.4 nM	[1] [2] [3]

Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade in MHH-CALL-4 cells. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation and survival. **SJ1008030**-mediated degradation of JAK2 disrupts this pathway.

JAK-STAT Signaling Pathway Inhibition by SJ1008030

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Caption: **SJ1008030** induces JAK2 degradation, thereby inhibiting the JAK-STAT signaling pathway and subsequent gene expression.

Experimental Protocols

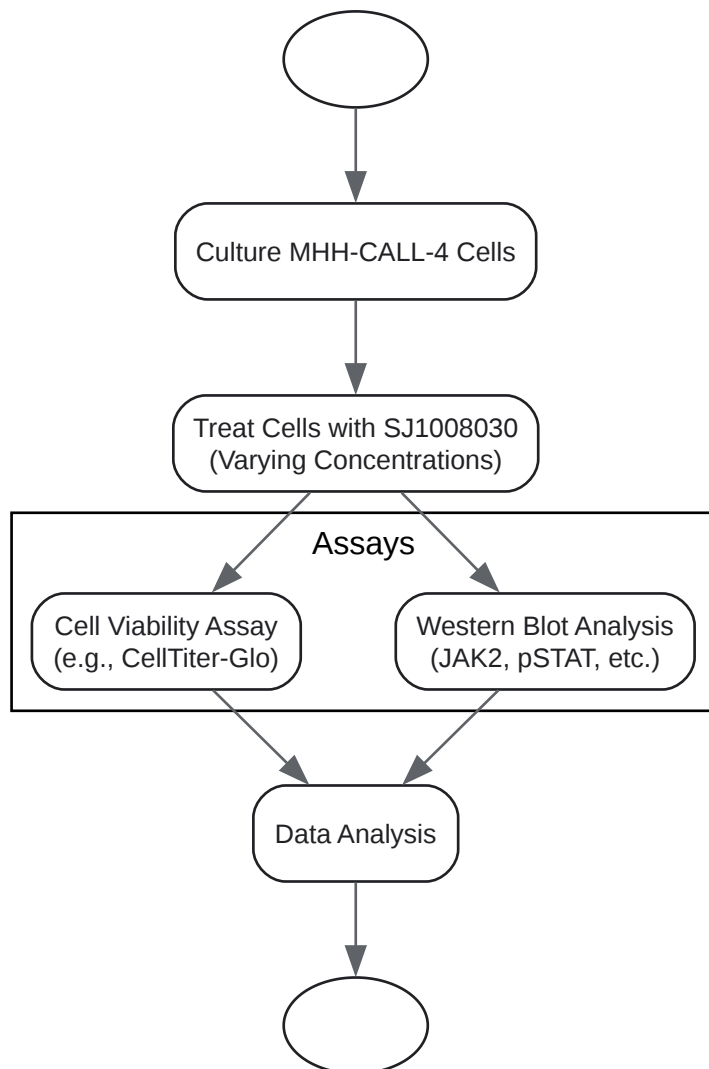
The following are detailed protocols for assessing the effect of **SJ1008030** on MHH-CALL-4 cells.

Cell Culture

MHH-CALL-4 cells should be cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Experimental Workflow: In Vitro Analysis of **SJ1008030**

In Vitro Experimental Workflow for SJ1008030



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Caption: A general workflow for the in vitro evaluation of **SJ1008030** in MHH-CALL-4 cells.

Cell Viability Assay

This protocol is to determine the IC₅₀ of **SJ1008030** on MHH-CALL-4 cell proliferation.

Materials:

- MHH-CALL-4 cells
- RPMI-1640 medium with 20% FBS
- **SJ1008030** stock solution (in DMSO)
- 96-well white, clear-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed MHH-CALL-4 cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of culture medium.
- Prepare serial dilutions of **SJ1008030** in culture medium. The final DMSO concentration should not exceed 0.1%.
- Add the diluted **SJ1008030** or vehicle control (DMSO) to the respective wells.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of viable cells against the log concentration of **SJ1008030** and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is to assess the degradation of JAK2 and the inhibition of downstream signaling.

Materials:

- MHH-CALL-4 cells
- **SJ1008030**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-JAK2, anti-phospho-STAT5, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed MHH-CALL-4 cells in 6-well plates at a density of 1×10^6 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of **SJ1008030** (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 hours).
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in lysis buffer on ice for 30 minutes.

- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Use β-actin as a loading control to normalize the protein levels.

Conclusion

SJ1008030 is a highly effective degrader of JAK2 in MHH-CALL-4 cells, leading to potent inhibition of cell growth. The provided protocols offer a framework for researchers to investigate the effects of **SJ1008030** and similar molecules on this clinically relevant cell line. These studies are crucial for the preclinical evaluation of novel targeted therapies for CRLF2-rearranged acute lymphoblastic leukemia.

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References

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- 2. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Application Notes and Protocols for SJ1008030 in MHH-CALL-4 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409258#recommended-sj1008030-concentration-for-mhh-call-4-cells]

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